
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide is a useful research compound. Its molecular formula is C17H14ClF3N2O3 and its molecular weight is 386.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Utilization in Biological Systems
Nicotinamide derivatives, including compounds structurally related to "5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide," play crucial roles in biological systems. These compounds are involved in the NAD+ salvage pathway, contributing to anabolic and metabolic processes in various organisms. Their bioactivity includes influencing enzymatic reactions and participating in coenzyme activities, highlighting their importance in biochemical research and potential therapeutic applications (Ellinger et al., 1947).
Fluorescent Analogs for Research
Research on fluorescent analogs of nicotinamide adenine dinucleotide (NAD+) derivatives demonstrates innovative approaches to study biochemical pathways. These analogs, through their technical fluorescence emission, enable the investigation of enzymatic activities and interactions within biological systems, providing a tool for understanding cellular processes and the role of nicotinamide derivatives in metabolism (Barrio et al., 1972).
Herbicidal Activity
Nicotinamide-based compounds have been explored for their herbicidal activity, indicating their potential in agricultural sciences. Studies on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid show significant herbicidal activity against various weeds, suggesting the utility of nicotinamide derivatives in developing new herbicides (Yu et al., 2021).
Antifungal and Antibacterial Applications
Nicotinamide derivatives have shown promise in antifungal and antibacterial applications, with specific compounds exhibiting significant activity against a range of pathogens. This opens avenues for pharmaceutical research aiming to develop new antimicrobial agents based on nicotinamide chemistry (Liu et al., 2020; Oroujzadeh et al., 2017).
Crystal Engineering and Material Science
In the realm of crystal engineering and material science, nicotinamide and its derivatives have been utilized to study molecular assemblies and interaction networks. These studies provide insights into crystal lattice structures and energetics, contributing to the development of materials with specific physical properties (Jarzembska et al., 2014).
Eigenschaften
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-11-7-9(8-22-17(11)26-10-3-5-25-6-4-10)16(24)23-13-2-1-12(19)14(20)15(13)21/h1-2,7-8,10H,3-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCURXPKDKWDNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
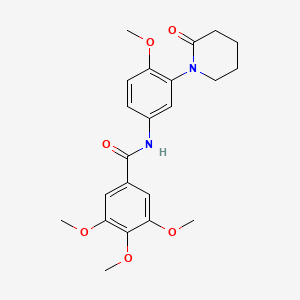
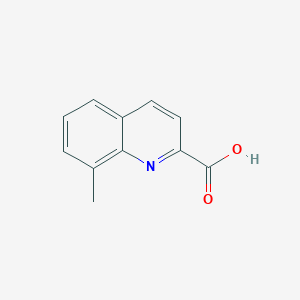
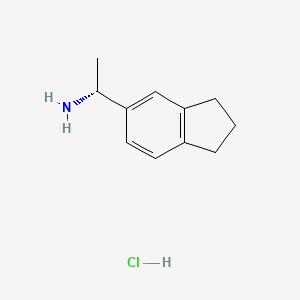


![3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2592105.png)
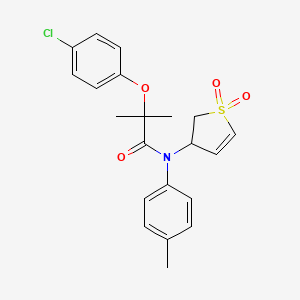

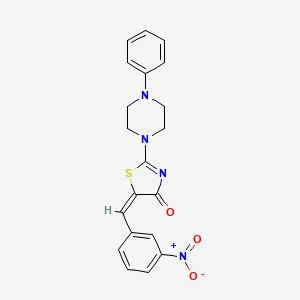
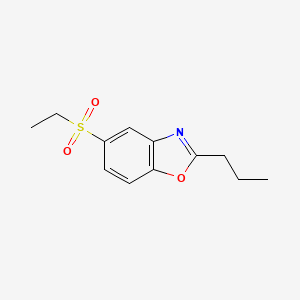

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592113.png)

